Unii-wtc2W6jdtu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Polymyxin B2 Sulfate is typically produced through a fermentation process involving Bacillus polymyxa. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate and purify the antibiotic.
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce Polymyxin B2 Sulfate. The process involves optimizing the growth conditions of Bacillus polymyxa, such as temperature, pH, and nutrient supply, to maximize yield. The antibiotic is then extracted and purified using techniques like ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Polymyxin B2 Sulfate undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in the cyclic structure can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized, leading to the formation of various degradation products.
Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Results in the formation of smaller peptide fragments.
Oxidation: Leads to the formation of oxidized derivatives of Polymyxin B2 Sulfate.
Substitution: Produces substituted derivatives with altered functional groups.
Scientific Research Applications
Polymyxin B2 Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic polypeptides and their interactions with various reagents.
Biology: Employed in studies of bacterial cell membrane disruption and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections and as a component of combination therapies.
Mechanism of Action
Polymyxin B2 Sulfate exerts its effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death. The compound targets the bacterial cell membrane, causing leakage of cellular contents and inhibition of essential cellular functions .
Comparison with Similar Compounds
- Polymyxin B1 Sulfate
- Polymyxin E (Colistin)
- Polymyxin M
Comparison: Polymyxin B2 Sulfate is unique in its specific amino acid sequence and cyclic structure, which contribute to its distinct antimicrobial properties. Compared to Polymyxin B1 Sulfate and Polymyxin E, Polymyxin B2 Sulfate has a slightly different spectrum of activity and potency. Its unique structure allows for specific interactions with bacterial membranes, making it particularly effective against certain strains of Gram-negative bacteria .
Properties
CAS No. |
108965-69-1 |
---|---|
Molecular Formula |
C55H98N16O17S |
Molecular Weight |
1287.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |
InChI Key |
RUXJQUSBLROJMB-XYAYNPGCSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.